molecular formula C16H12FN3O2 B11347790 5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11347790
M. Wt: 297.28 g/mol
InChI Key: KKYYNONFJPRIOM-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluoro-substituted phenyl ring, a pyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluoro-substituted benzene derivative.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring or the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide.

    5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12FN3O2/c1-10-4-5-11(7-13(10)17)15-8-14(20-22-15)16(21)19-12-3-2-6-18-9-12/h2-9H,1H3,(H,19,21)

InChI Key

KKYYNONFJPRIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3)F

Origin of Product

United States

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